molecular formula C9H14N2O2S B2659314 tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate CAS No. 1186298-92-9

tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate

Cat. No.: B2659314
CAS No.: 1186298-92-9
M. Wt: 214.28
InChI Key: XIIPQPUEUHENHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a thiazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of tert-butyl carbamate and 5-methyl-2-thiazolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets. It is also employed in the development of enzyme inhibitors and receptor modulators.

Medicine: Its thiazole moiety is known for its biological activity, making it a valuable scaffold in drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and ligands for chemical reactions .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    tert-Butyl N-(2-thiazolyl)carbamate: Similar structure but without the methyl group on the thiazole ring.

    tert-Butyl N-(4-methyl-2-thiazolyl)carbamate: Similar structure with the methyl group at a different position on the thiazole ring.

    tert-Butyl N-(5-ethyl-1,3-thiazol-2-yl)carbamate: Similar structure with an ethyl group instead of a methyl group on the thiazole ring.

Uniqueness: tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is unique due to the specific positioning of the methyl group on the thiazole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds. Its unique structure allows for specific applications in medicinal chemistry and materials science .

Biological Activity

Tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is a synthetic organic compound notable for its structural features, including a thiazole ring and a carbamate functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a therapeutic agent against various diseases.

  • Molecular Formula : C12H18N2O3S
  • Molecular Weight : 270.35 g/mol

The presence of the thiazole ring is significant, as it is known to enhance biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. The thiazole and carbamate groups facilitate these interactions, potentially leading to the inhibition of specific enzyme activities or modulation of protein functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or altering their conformation.
  • Protein Interaction : It can form covalent bonds with nucleophilic sites on proteins, affecting their functionality.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting cellular processes in pathogens.

Biological Activity Studies

Research has indicated that this compound possesses significant biological activities, including:

  • Antimicrobial Properties : In vitro studies have shown that it can inhibit the growth of certain bacterial strains.
  • Anticancer Activity : The compound has been explored for its potential to induce cell death in cancer cells by disrupting mitotic processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of specific bacteria
AnticancerInduces cell death in cancer cells
Enzyme InhibitionPotential inhibition of key enzymes

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at micromolar concentrations.
  • Cancer Cell Line Evaluation : In vitro assays conducted on various cancer cell lines revealed that the compound could induce apoptosis through mechanisms involving disruption of mitotic spindle formation, similar to other known anticancer agents.
  • Enzyme Interaction Studies : High-throughput screening identified the compound as a potential inhibitor of specific kinases involved in cancer progression, showing promising results in biochemical assays.

Properties

IUPAC Name

tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-6-5-10-7(14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIPQPUEUHENHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.